molecular formula C19H19IN2 B14513930 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide CAS No. 63315-02-6

2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide

Cat. No.: B14513930
CAS No.: 63315-02-6
M. Wt: 402.3 g/mol
InChI Key: YGKGWTFVMCEVCL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of carbazole derivatives followed by cyclization and iodination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases and telomerases. This leads to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, it can modulate protein phosphorylation pathways, further contributing to its biological effects .

Comparison with Similar Compounds

2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide can be compared with other carbazole derivatives, such as:

Properties

CAS No.

63315-02-6

Molecular Formula

C19H19IN2

Molecular Weight

402.3 g/mol

IUPAC Name

2,5,6,11-tetramethylpyrido[4,3-b]carbazol-2-ium;iodide

InChI

InChI=1S/C19H19N2.HI/c1-12-16-11-20(3)10-9-14(16)13(2)19-18(12)15-7-5-6-8-17(15)21(19)4;/h5-11H,1-4H3;1H/q+1;/p-1

InChI Key

YGKGWTFVMCEVCL-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1N(C4=CC=CC=C43)C)C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.